Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate
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Overview
Description
Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate is a chemical compound with the molecular formula C16H16NO6P and a molecular weight of 349.27 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a phenoxazinyl group, making it a subject of interest for various scientific studies .
Preparation Methods
The synthesis of Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable phenoxazinyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxazinyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . The pathways involved in its mechanism of action include oxidative stress pathways and signal transduction pathways .
Comparison with Similar Compounds
Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate can be compared with other similar compounds, such as:
Diethyl phosphite: A simpler phosphorus-containing compound used in similar synthetic applications.
Phenoxazinyl derivatives: Compounds with similar phenoxazinyl groups but different substituents, which may have different biological activities.
Phosphonic acid derivatives: Compounds that are structurally related but have different functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of a phenoxazinyl group with a phosphonate ester, which imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
797763-43-0 |
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Molecular Formula |
C17H18NO6P |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
7-(diethoxyphosphorylmethoxy)phenoxazin-3-one |
InChI |
InChI=1S/C17H18NO6P/c1-3-22-25(20,23-4-2)11-21-13-6-8-15-17(10-13)24-16-9-12(19)5-7-14(16)18-15/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
HKHZDUPERZHDQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2)OCC |
Origin of Product |
United States |
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